molecular formula C20H25N3O4S B5885815 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide

2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide

Cat. No. B5885815
M. Wt: 403.5 g/mol
InChI Key: IGEBZHWAICMJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.

Mechanism of Action

2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide exerts its antitumor effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins and the regulation of gene expression. By inhibiting HDAC activity, this compound promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects
In addition to its antitumor effects, this compound has been shown to have potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Huntington's disease, and autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It has been demonstrated to modulate the expression of genes involved in inflammation, neuroprotection, and synaptic plasticity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide in lab experiments include its potent and selective inhibition of HDAC enzymes, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, the limitations of using this compound include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosing and administration.

Future Directions

For the research on 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide include the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and response prediction, and the evaluation of its potential synergistic effects with other therapeutic agents. Furthermore, the potential use of this compound in combination with immunotherapy and epigenetic therapies is an area of active research.

Synthesis Methods

The synthesis of 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide involves the reaction of 4-methoxyphenylsulfonyl chloride with 1-piperazinecarboxamide, followed by the reaction of the resulting intermediate with 4-methylphenylacetic acid. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide has been shown to exhibit potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. It has been demonstrated to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including breast, lung, prostate, and colon cancer.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-16-3-5-17(6-4-16)21-20(24)15-22-11-13-23(14-12-22)28(25,26)19-9-7-18(27-2)8-10-19/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBZHWAICMJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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